molecular formula C23H22N4 B11617267 3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11617267
M. Wt: 354.4 g/mol
InChI Key: OZSOTZFFUYPZNV-UHFFFAOYSA-N
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Description

3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, nitriles, and alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[(4-methylphenyl)amino]-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and the pyrido[1,2-a]benzimidazole core. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-1-(4-methylanilino)-2-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H22N4/c1-14(2)21-16(4)18(13-24)22-26-19-7-5-6-8-20(19)27(22)23(21)25-17-11-9-15(3)10-12-17/h5-12,14,25H,1-4H3

InChI Key

OZSOTZFFUYPZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)C(C)C

Origin of Product

United States

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